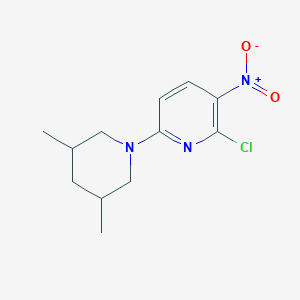![molecular formula C22H20N2O4 B2861987 Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 946331-12-0](/img/structure/B2861987.png)
Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), an amide group (-CONH2), a pyridine ring, and a methylphenyl group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, amide, and ester groups would contribute to the overall structure. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, including those typical of esters, amides, and pyridines. For example, the ester group could undergo hydrolysis or transesterification, while the amide group could participate in reactions like amide hydrolysis or the formation of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could impact its solubility, while the aromatic pyridine ring could influence its UV/Vis absorption properties .科学的研究の応用
Synthesis of Dihydropyrimidinones (DHPMs)
DHPMs and their derivatives are of significant interest due to their biological and pharmaceutical properties. The compound can be synthesized via the modified Biginelli reaction, which is a multicomponent chemical reaction used to create 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, β-keto ester, and urea . This reaction has been enhanced with microwave irradiation and solvent-free conditions to yield high-quality DHPMs.
Microwave-Assisted Organic Synthesis
Microwave irradiation is increasingly popular in organic synthesis due to its rapid reaction rates and cleaner conditions. The subject compound can be involved in reactions promoted by microwave irradiation, which is a method that can significantly reduce reaction times and improve yields .
Solvent-Free Chemical Reactions
Solvent-free reactions are a part of green chemistry, aiming to reduce or eliminate the use of solvents in chemical reactions. The compound can be used in solvent-free conditions, which is beneficial for creating a more sustainable and environmentally friendly chemical process .
Pharmaceutical Research
The structural motif of the compound suggests potential utility in pharmaceutical research. Compounds with similar structures have been investigated for their biological and medicinal activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Catalysis
The compound can be used in reactions catalyzed by various Lewis acids. Catalysts play a crucial role in increasing the efficiency and selectivity of chemical reactions. The research into new catalysts using this compound could lead to more efficient synthetic pathways .
Development of Medicinal Scaffolds
Heterocycles based on the 1,2,3-triazole moiety, similar to the core structure of the compound, have been utilized in the development of several medicinal scaffolds. These scaffolds have shown a range of activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
将来の方向性
特性
IUPAC Name |
methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-9-11-16(12-10-15)14-24-13-5-7-18(21(24)26)20(25)23-19-8-4-3-6-17(19)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVGMTGWEOBQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)

![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2861914.png)

![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)


![N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2861926.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)